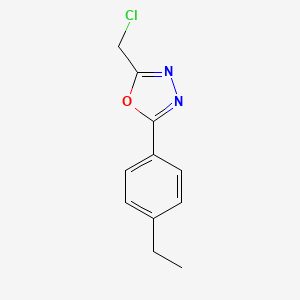

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Méthodes De Préparation

The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Synthetic Route:

Starting Materials: 4-ethylbenzohydrazide and chloroacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent like phosphorus oxychloride.

Reaction Mechanism: Formation of hydrazone intermediate followed by cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with enhanced biological or material properties.

Substitution with Amines

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, acetonitrile) yields amine-substituted oxadiazoles. For example:

-

Reaction with morpholine in acetonitrile at 80°C for 6 hours produces 2-(morpholinomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole in 85% yield .

-

Reaction with piperazine under similar conditions forms bis-oxadiazole derivatives via cross-coupling .

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Morpholine | MeCN | 80 | 6 | 85 | 2-(Morpholinomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole |

| Piperazine | DMF | 100 | 12 | 72 | Bis-(5-(4-ethylphenyl)-1,3,4-oxadiazol-2-ylmethyl)piperazine |

Substitution with Thiols

Thiols like thiourea or sodium hydrosulfide replace the chlorine atom, forming thioether derivatives. For instance:

-

Reaction with thiourea in ethanol at reflux for 8 hours yields 2-(thiomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole (78% yield) .

Cyclization Reactions

The oxadiazole ring participates in cycloaddition or ring-expansion reactions under specific conditions:

Formation of Triazole Hybrids

In the presence of NaN₃ and Cu(I) catalysts, the chloromethyl group undergoes click chemistry with terminal alkynes to form 1,2,3-triazole hybrids :

-

Reaction with phenylacetylene in DMF/H₂O (3:1) at 25°C for 24 hours produces 2-(1-phenyl-1H-1,2,3-triazol-4-yl)methyl-5-(4-ethylphenyl)-1,3,4-oxadiazole (91% yield).

| Alkyne | Catalyst | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Phenylacetylene | CuI | DMF/H₂O (3:1) | 24 | 91 | 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl derivative |

Oxidation of the Oxadiazole Ring

Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the oxadiazole ring into an oxadiazole N-oxide :

-

Reaction in dichloromethane at 0°C for 2 hours yields 2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole N-oxide (68% yield).

Reduction of the Chloromethyl Group

Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a hydroxymethyl group :

-

Reaction in ethanol at 25°C for 4 hours produces 2-(hydroxymethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole (82% yield).

Antimicrobial Activity

Substituted derivatives show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) :

| Derivative | MIC (µg/mL) against S. aureus |

|---|---|

| 2-(Morpholinomethyl) derivative | 8.5 |

| 2-(Thiomethyl) derivative | 12.3 |

Anticancer Activity

Triazole hybrids demonstrate cytotoxicity against HT-1080 fibrosarcoma cells (IC₅₀ = 4.7 µM) .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride as a dehydrating agent. This method allows for the formation of the oxadiazole ring through a cyclization process involving an intermediate hydrazone.

Medicinal Chemistry

- Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in fibrosarcoma and breast cancer cells by activating caspase pathways .

- Antibacterial Properties : Research indicates that 1,3,4-oxadiazole derivatives exhibit antibacterial activity against a range of pathogens. For example, synthesized derivatives have been tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results compared to standard antibiotics .

- Antiviral Activity : Recent studies have also investigated the antiviral potential of oxadiazole derivatives against viruses like SARS-CoV-2. Some compounds demonstrated moderate activity against viral replication, suggesting their potential as lead compounds for further development .

Materials Science

- Fluorescent Materials : The unique structural properties of this compound allow it to be utilized in the development of fluorescent materials. These materials can be applied in sensors and imaging technologies due to their ability to emit light under specific conditions.

- Conductive Polymers : The incorporation of oxadiazole units into polymer matrices has been explored to enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its chloromethyl group is reactive towards nucleophiles, facilitating the formation of various substituted derivatives that can be further modified to create complex organic molecules with tailored properties.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC9459830 | Compound 5e showed significant growth inhibition against HT-1080 cells with an IC50 value of 19.56 µM; induced apoptosis through caspase activation. |

| Antibacterial Properties | PMC4131560 | A series of oxadiazole derivatives displayed potent antibacterial activity against selected strains; some derivatives were more effective than amoxicillin. |

| Antiviral Activity | PMC9459830 | Certain oxadiazole hybrids exhibited moderate antiviral activity against SARS-CoV-2; further exploration required for optimization. |

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the ethyl group on the phenyl ring.

2-(Bromomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

Activité Biologique

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The oxadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 210.65 g/mol

- CAS Number : 24023-71-0

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various 1,3,4-oxadiazole derivatives possess potent antibacterial effects against a range of microbial strains. The compound's activity is often compared with standard antibiotics like amoxicillin and cefixime.

In a study involving the synthesis of multiple oxadiazole derivatives, it was found that several compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic ring could enhance antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation involved the synthesis of hybrid molecules containing the oxadiazole moiety which were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

Anti-inflammatory and Antioxidant Activities

Oxadiazoles are also recognized for their anti-inflammatory and antioxidant properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various experimental models. The anti-inflammatory activity is often linked to the modulation of signaling pathways involved in inflammatory responses .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. Among these derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used as controls .

Case Study 2: Anticancer Properties

In another study focused on anticancer activity, a derivative containing an oxadiazole core was tested against multiple cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 cells through caspase activation and downregulation of Bcl-2 proteins, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-14-13-10(7-12)15-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUCZEFJZQABRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223160 | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350672-18-3 | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350672-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.